N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1-adamantylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c19-15(18-3-1-2-4-18)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIZNCKJRJVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Isocyanate Intermediate Method
The most widely documented synthesis involves a two-step sequence that prioritizes controlled reactivity to minimize side products.
Adamantane Functionalization
The first step converts 1-adamantanemethylamine into a reactive isocyanate intermediate. This is achieved using carbonylating agents such as phosgene or 1,1'-carbonyldiimidazole (CDI) under anhydrous conditions. For example:
$$
\text{1-Adamantanemethylamine} + \text{COCl}_2 \rightarrow \text{1-Adamantanemethyl isocyanate} + 2\text{HCl}
$$
The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to prevent oligomerization. Yield optimization (75–85%) requires strict exclusion of moisture, as water hydrolyzes the isocyanate to undesired urea derivatives.
Pyrrolidine Coupling
The isocyanate intermediate reacts with pyrrolidine via nucleophilic addition. The reaction is exothermic and conducted at room temperature in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts:
$$
\text{1-Adamantanemethyl isocyanate} + \text{Pyrrolidine} \rightarrow \text{N-[(Adamantan-1-yl)methyl]pyrrolidine-1-carboxamide}
$$
This step achieves yields of 88–92% with high purity (>95% by HPLC).
Table 1: Representative Conditions for Isocyanate Method
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Phosgene | DCM | 0–5°C | 82% |
| 2 | Pyrrolidine | THF | 25°C | 90% |
Direct Amide Coupling Using Carbodiimide Reagents
Alternative routes employ carbodiimide-mediated coupling to bypass the isocyanate intermediate, particularly for scale-up processes.
Carboxylic Acid Activation
1-Adamantanemethylamine is directly coupled with pyrrolidine-1-carboxylic acid using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
$$
\text{1-Adamantanemethylamine} + \text{Pyrrolidine-1-carboxylic acid} \xrightarrow{\text{EDC·HCl, HOBt}} \text{Target Compound}
$$
Reactions occur in DCM or DMF with N,N-diisopropylethylamine (DIPEA) to maintain a pH >8. This method avoids handling toxic phosgene but requires chromatographic purification to remove urea byproducts.
Table 2: Carbodiimide Coupling Parameters
| Reagent System | Solvent | Time (h) | Yield | Purity |
|---|---|---|---|---|
| EDC·HCl/HOBt | DCM | 12 | 78% | 92% |
| DCC/DMAP | DMF | 24 | 65% | 88% |
Alternative Acylation Approaches
Acyl Chloride Route
Adamantane-containing acyl chlorides, such as 1-adamantanecarbonyl chloride, react with pyrrolidine under Friedel-Crafts acylation conditions. Aluminum-based Lewis acids (e.g., AlCl₃) catalyze the reaction:
$$
\text{1-Adamantanecarbonyl chloride} + \text{Pyrrolidine} \xrightarrow{\text{AlCl}_3} \text{Target Compound}
$$
While effective, this method produces stoichiometric HCl, necessitating rigorous neutralization. Yields range from 70–75%.
Solid-Phase Synthesis
Immobilized resins (e.g., Wang resin) enable stepwise assembly in automated synthesizers. The adamantane moiety is introduced via a Boc-protected amine, followed by on-resin amidation with pyrrolidine-1-carboxylic acid. Cleavage with trifluoroacetic acid (TFA) yields the final product with >85% purity.
Optimization and Catalytic Considerations
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Parameter | Isocyanate Method | Carbodiimide Method | Acyl Chloride Method |
|---|---|---|---|
| Toxicity | High (phosgene) | Moderate | Moderate |
| Yield | 90% | 78% | 75% |
| Scalability | Industrial | Lab-scale | Lab-scale |
| Purification | Simple | Complex | Moderate |
The isocyanate method remains the gold standard for industrial synthesis due to its high yield and scalability, despite phosgene’s hazards. Carbodiimide routes are preferable for small-scale research applications requiring milder conditions.
Chemical Reactions Analysis
Types of Reactions: N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The adamantyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed:
Oxidation: Hydroxyladamantane or ketoadamantane derivatives.
Reduction: Aminoadamantane derivatives.
Substitution: Various substituted adamantane derivatives
Scientific Research Applications
N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and ability to enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. The pyrrolidine moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
Piperidine derivatives synthesized via reactions with isothiocyanates or aldehydes (e.g., compounds 14a,b and 15a-g in ) showed distinct NMR and MS profiles compared to pyrrolidine analogs, suggesting differences in electronic environments .
Functional Group Variations
Carboxamide vs. Carbothioamide/Thioimidate
The carboxamide group in the target compound differs from carbothioamide (e.g., N-(1-Adamantyl)piperidine-4-carbothioamide) and carbothioimidate derivatives (). Thiocarbonyl groups increase lipophilicity and may alter hydrogen-bonding capacity.
Acylguanidine Derivatives (BACE1 Inhibitors)
Compound 10b () incorporates an acylguanidine group instead of carboxamide, enabling stronger interactions with protease active sites. This modification, coupled with a pyrrole-adamantane core, contributed to its potency as a BACE1 inhibitor (IC₅₀ = 435.2 nM), highlighting the importance of functional group diversity in target engagement .
Substituent Effects
Alkyl Chain Modifications
In pyrazolo[4,3-b]pyridine carboxamides (), butyl and pentyl substituents at the 4-position improved solubility and bioavailability. For example, compound 55 (N-(Adamantan-1-yl)-7-hydroxy-4-(1-pentyl)-...carboxamide) showed enhanced crystallinity compared to shorter-chain analogs, suggesting alkyl chain length impacts physicochemical properties .
Aromatic vs. Aliphatic Linkages
Adamantyl ethanone pyridyl derivatives () use sulfinyl/sulfonyl groups to connect pyridine rings, introducing polarizable sulfur atoms. These groups modulate electronic properties and binding kinetics, as seen in compound 21 (1-(Adamantan-1-yl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-one), which exhibited selective enzyme inhibition due to its trifluoromethyl-pyridine moiety .
Structure-Activity Relationship (SAR) Insights
- Adamantane’s Role : The adamantyl group consistently enhances lipophilicity and binding to hydrophobic pockets, as seen in CB1 receptor ligands () and antimicrobial agents ().
- Heterocycle Size : Smaller rings (pyrrolidine) favor compact binding modes, while larger systems (piperazine, indole) improve steric complementarity with extended targets.
- Functional Groups: Carboxamides offer hydrogen-bond donors/acceptors for target recognition, whereas thiocarbonyl derivatives prioritize lipophilicity and membrane penetration.
Biological Activity
N-[(adamantan-1-yl)methyl]pyrrolidine-1-carboxamide is a compound derived from adamantane, a well-known scaffold in medicinal chemistry. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and hypoglycemic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Antimicrobial Activity
Research indicates that adamantane derivatives exhibit significant antimicrobial properties. For instance, derivatives related to N-[(adamantan-1-yl)methyl]pyrrolidine have shown marked activity against Gram-positive bacteria, with moderate effects on Gram-negative strains. The antibacterial activity is influenced by the nature of the cyclic secondary amine used in synthesis .
Table 1: Antimicrobial Activity of Adamantane Derivatives
| Compound | Gram-positive Activity | Gram-negative Activity | Antifungal Activity |
|---|---|---|---|
| This compound | High | Moderate | None |
| N-(1-adamantyl)carbothioamide 5c | High | Weak | None |
| N-(1-adamantyl)carbothioamide 6 | Moderate | Weak | None |
Anti-inflammatory Activity
N-[(adamantan-1-yl)methyl]pyrrolidine derivatives have been investigated for their anti-inflammatory effects. A related compound, AACBA (N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide), demonstrated significant inhibition of the P2X7 receptor, which is implicated in pain and inflammation pathways. In vivo studies showed that AACBA reduced inflammatory markers and edema in animal models .
Case Study: AACBA's Anti-inflammatory Effects
In a study involving lipopolysaccharide-induced inflammation in rats, AACBA significantly decreased plasma interleukin-6 levels and alleviated symptoms of carrageenan-induced paw edema. The compound's efficacy suggests a promising role for adamantane derivatives in managing inflammatory conditions.
Hypoglycemic Activity
Molecular docking studies have suggested that compounds similar to N-[(adamantan-1-yl)methyl]pyrrolidine may act as inhibitors of 11β-HSD1, an enzyme involved in glucose metabolism. These compounds exhibited hypoglycemic effects comparable to established diabetes medications in diabetic rat models .
Table 2: Hypoglycemic Effects of Adamantane Derivatives
| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |
|---|---|---|
| Gliclazide | 10 | 30 |
| Adamantane-linked triazole | 10 | 28 |
| N-[(adamantan-1-yl)methyl]pyrrolidine | 10 | 26 |
Molecular Docking Studies
Molecular docking analyses have been pivotal in understanding how N-[(adamantan-1-yl)methyl]pyrrolidine interacts with biological targets. These studies reveal that the compound binds effectively to key active site residues, establishing strong noncovalent interactions that contribute to its biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
